tert-Butyl 4-nitrophenylcarbamate
Overview
Description
tert-Butyl 4-nitrophenylcarbamate: is an organic compound with the chemical formula C11H14N2O4 . It is a white to pale yellow solid that is soluble in various organic solvents. This compound is often used as a reagent or catalyst in chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-nitrophenylcarbamate can be synthesized through a reaction involving tert-butyl chloroformate and 4-nitroaniline . The reaction typically occurs in the presence of a base such as triethylamine . The process involves the formation of an intermediate, which then reacts to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-nitrophenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include or .
Reduction: The primary product is .
Substitution: Various substituted phenylcarbamates can be formed depending on the substituent introduced.
Scientific Research Applications
Chemistry: tert-Butyl 4-nitrophenylcarbamate is used as a protecting group for amines in organic synthesis. It can be easily removed under mild conditions, making it valuable in multi-step synthesis processes .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzyme assays .
Medicine: It has been explored in the context of Alzheimer’s disease and other neurological disorders .
Industry: In industrial applications, this compound is used in the production of polymers and resins . It also serves as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-nitrophenylcarbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, which can be selectively removed under specific conditions. This property is exploited in synthetic chemistry to protect amine groups during reactions that might otherwise affect them .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl 4-nitrophenylcarbamate is unique due to its nitro group , which imparts distinct reactivity compared to other carbamates. This makes it particularly useful in reactions where selective reduction or substitution is required .
Properties
IUPAC Name |
tert-butyl N-(4-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFRRXPMQLVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338009 | |
Record name | tert-Butyl 4-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-63-3 | |
Record name | 1,1-Dimethylethyl N-(4-nitrophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18437-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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